Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt
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Overview
Description
Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt: is a water-soluble, homobifunctional cross-linking reagent with amine reactivity. It is typically used to couple molecules containing primary amines by forming amide bonds. This compound is particularly useful in the preparation of protein-protein, receptor-ligand, and hapten-carrier molecule conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt involves the reaction of suberic acid with N-hydroxysuccinimide in the presence of a sulfonating agent. The reaction is typically carried out in an aqueous medium buffered at pH 7.5 (range 6.5-8.5) to ensure optimal coupling efficiency .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and high yield. The final product is usually purified by recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt primarily undergoes substitution reactions. The N-hydroxysuccinimide esters react with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a buffer at pH 7-9 .
Common Reagents and Conditions:
Reagents: Primary amines, buffers (pH 7-9)
Conditions: Aqueous medium, room temperature
Major Products: The major product formed from these reactions is a stable amide bond between the primary amine and the ester group of the compound .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a cross-linking reagent to study protein-protein interactions and to stabilize protein complexes .
Biology: In biological research, it is used to create conjugates of proteins and other biomolecules, facilitating the study of cellular processes and molecular interactions .
Medicine: In medicine, it is employed in the development of antibody-drug conjugates (ADCs), which are used for targeted drug delivery in cancer therapy .
Industry: In the industrial sector, it is used in the production of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt involves the formation of amide bonds between the N-hydroxysuccinimide esters and primary amines. The reaction occurs through nucleophilic attack by the amine on the ester carbonyl carbon, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond . This mechanism is crucial for its role as a cross-linking reagent in various applications .
Comparison with Similar Compounds
- Bis(sulfosuccinimidyl) suberate (BS3)
- Disuccinimidyl suberate (DSS)
- Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate))
Comparison: Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt is unique due to its water solubility and the presence of deuterium atoms, which can be advantageous in certain analytical applications. Compared to other similar compounds like Bis(sulfosuccinimidyl) suberate, it offers better solubility in aqueous solutions, making it more suitable for biological applications .
Properties
Molecular Formula |
C16H18N2Na2O14S2 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
InChI Key |
MGJYOHMBGJPESL-JVDLJEIDSA-L |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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